6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile
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Overview
Description
6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a fluorine atom and a carbonitrile group in this compound makes it unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which forms carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of bipyridine derivatives, including 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile, often employs metal-catalyzed cross-coupling reactions. These methods are scalable and can produce high yields under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce amines.
Scientific Research Applications
6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
6-Fluoro-2,2’-bipyridine: Another fluorinated bipyridine derivative with similar properties.
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the formation of supramolecular structures.
Uniqueness: 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a fluorine atom and a carbonitrile group.
Properties
CAS No. |
1346686-97-2 |
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Molecular Formula |
C11H6FN3 |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
5-(6-fluoropyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6FN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H |
InChI Key |
QIXGIMCWBZQMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
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